Bimatoprost isopropyl ester

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

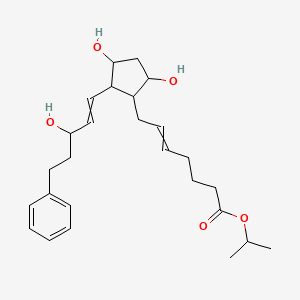

propan-2-yl 7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpent-1-enyl)cyclopentyl]hept-5-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,16-17,19,21-25,27-29H,4,9,12-15,18H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGZRPRSJSQLFBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC=CC=C2)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Intricacies: Bimatoprost Isopropyl Ester's Mechanism of Action in Trabecular Meshwork Cells

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bimatoprost, a prostamide F2α analog, is a cornerstone in the management of elevated intraocular pressure (IOP), a primary risk factor for glaucoma. While its efficacy in enhancing uveoscleral outflow is well-documented, its mechanism of action within the trabecular meshwork (TM) is complex and multifaceted, contributing significantly to its IOP-lowering effects. This technical guide delineates the core molecular and cellular mechanisms by which bimatoprost isopropyl ester, and its active form, bimatoprost free acid, modulate TM cell function to increase aqueous humor outflow. The key mechanisms involve the activation of the prostaglandin F (FP) receptor, subsequent Gq-protein coupled signaling, modulation of extracellular matrix remodeling through matrix metalloproteinases (MMPs), and a reduction in TM cell contractility. This document provides a comprehensive overview of the signaling pathways, quantitative data from key studies, and detailed experimental protocols to facilitate further research and drug development in this area.

Prostaglandin FP Receptor Activation and Downstream Signaling

The primary initiating event in the mechanism of action of bimatoprost's active metabolite, bimatoprost free acid, in trabecular meshwork cells is the activation of the prostanoid FP receptor.[1][2][3] This G-protein coupled receptor is functionally expressed in human TM cells, as confirmed by the presence of its mRNA and protein.[1][2]

Upon binding, bimatoprost free acid triggers a conformational change in the FP receptor, leading to the activation of the Gq alpha subunit of the associated heterotrimeric G-protein.[4][5] This activation is insensitive to cholera and pertussis toxins, which act on Gs and Gi proteins respectively, but is abolished by pretreatment with phorbol 12-myristate 13-acetate (PMA), a protein kinase C (PKC) activator, further substantiating the involvement of the Gq/Phospholipase C (PLC) pathway.[4][5]

Activated Gq stimulates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium ([Ca2+]i).[6][7] This transient increase in intracellular calcium is a hallmark of FP receptor activation in TM cells.[6][7] DAG, in conjunction with the elevated [Ca2+]i, activates PKC.

dot graph "FP_Receptor_Signaling_Pathway" { rankdir="LR"; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Bimatoprost [label="Bimatoprost\nFree Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FP_Receptor [label="Prostaglandin\nFP Receptor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gq [label="Gq Protein", fillcolor="#FBBC05", fontcolor="#202124"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; DAG [label="DAG", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ER [label="Endoplasmic\nReticulum", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Ca2_release [label="Ca2+ Release", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PKC [label="Protein Kinase C\n(PKC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Downstream [label="Downstream Effects\n(Gene Expression, etc.)", fillcolor="#FBBC05", fontcolor="#202124"];

Bimatoprost -> FP_Receptor [label=" Binds to"]; FP_Receptor -> Gq [label=" Activates"]; Gq -> PLC [label=" Activates"]; PLC -> PIP2 [label=" Hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> ER [label=" Binds to Receptor"]; ER -> Ca2_release; DAG -> PKC [label=" Activates"]; Ca2_release -> PKC [label=" Activates"]; PKC -> Downstream; }

Caption: Bimatoprost FP Receptor Signaling Pathway in TM Cells.

Extracellular Matrix Remodeling

A crucial long-term effect of bimatoprost in the trabecular meshwork is the remodeling of the extracellular matrix (ECM), which is believed to reduce outflow resistance.[8][9] This is primarily achieved by altering the balance between matrix metalloproteinases (MMPs) and their endogenous inhibitors, the tissue inhibitors of metalloproteinases (TIMPs).[8][10][11]

Bimatoprost has been shown to upregulate the expression and activity of several MMPs in human TM cells, including MMP-1, MMP-3, and MMP-9.[8][10][11] Concurrently, it can also increase the expression of TIMP-2 and TIMP-4.[8][10] The net effect of this altered MMP/TIMP balance is an increased degradation of ECM components like fibronectin, leading to a less dense and more permeable trabecular meshwork, thereby facilitating aqueous humor outflow.[12][13] Studies have demonstrated that bimatoprost treatment leads to a significant decrease in fibronectin expression in TM cells.[12][13]

The upregulation of MMPs is likely a downstream consequence of FP receptor activation and the subsequent signaling cascades, potentially involving transcription factors like c-fos and the NF-κB pathway.[12][14] Bimatoprost has been observed to increase the mRNA expression of c-fos and NF-κB p65, while decreasing the expression of the NF-κB inhibitor, IκBα.[12][15]

dot graph "ECM_Remodeling_Pathway" { rankdir="LR"; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Bimatoprost [label="Bimatoprost", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FP_Receptor [label="FP Receptor\nSignaling", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NFkB_pathway [label="NF-κB Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; c_Fos [label="c-Fos", fillcolor="#FBBC05", fontcolor="#202124"]; MMP_up [label="↑ MMP-1, -3, -9, -14", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; TIMP_up [label="↑ TIMP-2, -4", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; FN_down [label="↓ Fibronectin", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ECM_degradation [label="ECM Degradation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Outflow_up [label="↑ Aqueous Outflow", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Bimatoprost -> FP_Receptor; FP_Receptor -> NFkB_pathway; FP_Receptor -> c_Fos; NFkB_pathway -> MMP_up; c_Fos -> MMP_up; Bimatoprost -> FN_down; MMP_up -> ECM_degradation; TIMP_up -> ECM_degradation [label=" Modulates"]; FN_down -> ECM_degradation; ECM_degradation -> Outflow_up; }

Caption: Bimatoprost-Induced ECM Remodeling in TM Cells.

Regulation of Trabecular Meshwork Cell Contractility

The contractility of TM cells plays a significant role in regulating aqueous humor outflow resistance. Increased contractility is associated with reduced outflow, while relaxation of the TM is thought to increase outflow facility. Bimatoprost has been shown to decrease the contractility of human TM cells.[4][5]

This effect is demonstrated by an increase in cell monolayer impedance in cellular dielectric spectroscopy (CDS) assays, which corresponds to a decrease in cell contractility.[4][5] The EC50 for this effect in TM cells is approximately 4.3 nM.[4] This relaxation is likely mediated through the FP receptor and subsequent Gq signaling, although the precise downstream effectors leading to cytoskeletal changes are still under investigation. One proposed mechanism involves the modulation of the Rho/Rho kinase (ROCK) signaling pathway, a key regulator of cell contractility.[16][17] While direct inhibition of ROCK by bimatoprost in TM cells is not firmly established, the interplay between prostaglandin signaling and the Rho pathway is an active area of research.[18][19][20]

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the effects of bimatoprost and its analogs on trabecular meshwork cells.

Table 1: Receptor Activation and Cellular Response

| Compound | Assay | Cell Type | EC50 / IC50 | Reference |

| Bimatoprost | Cellular Dielectric Spectroscopy (Contractility) | Human TM Cells | 4.3 nM | [4] |

| Bimatoprost Free Acid | Phosphoinositide Turnover | Human TM Cells | 112 nM | [6][7] |

| Bimatoprost (amide) | Phosphoinositide Turnover | Human TM Cells | 1410–6940 nM | [6][7] |

| AGN211334 (Antagonist) | Inhibition of Bimatoprost Effect (CDS) | Human TM Cells | 1.2 µM | [4][5] |

Table 2: Gene and Protein Expression Changes in Human TM Cells

| Treatment | Target Molecule | Change | Method | Reference |

| Bimatoprost/BFA | TGF-β2, TNF, IGF-1, HGF, c-fos, c-jun | ↓ Gene Expression | Microarray | [14] |

| Bimatoprost | MMP-1, MMP-9 | ↑ Protein Expression | Immunoblot | [8][10] |

| Bimatoprost | MMP-3 | ↑ Protein Expression | Immunoblot | [8][10] |

| Bimatoprost | TIMP-2, TIMP-4 | ↑ Protein Expression | Immunoblot | [8][10] |

| Bimatoprost | MMP-1, MMP-9 Activity | ↑ Activity | Zymography | [8] |

| Bimatoprost | Fibronectin | ↓ Intracellular Protein | Immunofluorescence | [12] |

| Bimatoprost | NF-κB p65 | ↑ mRNA Expression | qPCR | [12][15] |

| Bimatoprost | IκBα | ↓ mRNA Expression | qPCR | [12][15] |

| Bimatoprost (1000 µM) | MMP1 mRNA | 62.9-fold ↑ | PCR Array | [13][21] |

| Bimatoprost (1000 µM) | Fibronectin | ↓ Secretion | ELISA | [13] |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments cited in this guide.

Cell Culture of Human Trabecular Meshwork (TM) Cells

-

Isolation: Primary human TM cells are isolated from donor eyes. The TM tissue is carefully dissected from the anterior segment. The tissue is then subjected to enzymatic digestion, typically using collagenase, to release the cells.

-

Culture Conditions: Isolated TM cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL). Cells are maintained in a humidified incubator at 37°C with 5% CO2.[4]

-

Characterization: The identity of TM cells is confirmed by their characteristic morphology (spindle-shaped or stellate) and the expression of specific markers such as alpha-smooth muscle actin (α-SMA) and myocilin (upon dexamethasone treatment).

Phosphoinositide (PI) Turnover Assay

This assay measures the accumulation of inositol phosphates (IPs), a downstream product of PLC activation.

-

Labeling: Confluent TM cells are incubated with [3H]-myo-inositol in inositol-free medium for 24-48 hours to label the cellular phosphoinositide pools.

-

Stimulation: After washing to remove unincorporated label, cells are pre-incubated with LiCl (which inhibits inositol monophosphatase, leading to the accumulation of IPs). Subsequently, cells are stimulated with bimatoprost or other agonists for a defined period.

-

Extraction and Quantification: The reaction is terminated by the addition of a strong acid (e.g., trichloroacetic acid). The aqueous phase containing the [3H]-IPs is separated and applied to an anion-exchange chromatography column (e.g., Dowex AG1-X8). The [3H]-IPs are then eluted and quantified by liquid scintillation counting.[6]

dot graph "PI_Turnover_Workflow" { rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="TM Cell Culture", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Labeling [label="Label with [3H]-myo-inositol"]; Stimulation [label="Stimulate with Bimatoprost\n(+ LiCl)"]; Extraction [label="Extract Inositol Phosphates"]; Separation [label="Anion-Exchange\nChromatography"]; Quantification [label="Liquid Scintillation\nCounting"]; End [label="Data Analysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Labeling; Labeling -> Stimulation; Stimulation -> Extraction; Extraction -> Separation; Separation -> Quantification; Quantification -> End; }

Caption: Experimental Workflow for PI Turnover Assay.

Intracellular Calcium ([Ca2+]i) Mobilization Assay

This assay measures changes in the concentration of intracellular free calcium.

-

Loading: TM cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, for 30-60 minutes at room temperature or 37°C.

-

Measurement: After washing to remove extracellular dye, the cells are placed in a fluorometer or on the stage of a fluorescence microscope. Baseline fluorescence is recorded.

-

Stimulation: Bimatoprost or other agonists are added, and the change in fluorescence intensity is monitored over time. The fluorescence signal is proportional to the intracellular calcium concentration.[2][6]

Cellular Dielectric Spectroscopy (CDS)

CDS is a non-invasive, label-free method to monitor cell behavior, including contractility, in real-time.

-

Cell Seeding: TM cells are seeded onto microelectrode arrays in specialized culture plates.

-

Impedance Measurement: An alternating current is applied to the electrodes, and the impedance of the cell monolayer is measured continuously. Changes in cell shape and adhesion, which are related to contractility, alter the impedance.

-

Drug Addition: Bimatoprost is added at various concentrations, and the resulting change in impedance is recorded. An increase in impedance corresponds to cell relaxation and decreased contractility.[4][5]

Quantitative Polymerase Chain Reaction (qPCR)

qPCR is used to quantify the expression of specific genes.

-

RNA Isolation: Total RNA is extracted from TM cells treated with bimatoprost or a vehicle control using a commercial kit.

-

Reverse Transcription: The isolated RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Amplification: The cDNA is then used as a template for PCR amplification with gene-specific primers and a fluorescent probe (e.g., TaqMan) or a DNA-binding dye (e.g., SYBR Green).

-

Quantification: The amount of amplified product is measured in real-time, and the initial amount of target mRNA is calculated relative to a reference gene (e.g., GAPDH).[12][15]

Immunoblotting (Western Blotting)

Immunoblotting is used to detect and quantify specific proteins.

-

Protein Extraction: TM cells are lysed to release total protein. The protein concentration is determined using a standard assay (e.g., BCA assay).

-

Electrophoresis: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunodetection: The membrane is incubated with a primary antibody specific for the protein of interest (e.g., MMP-1), followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Visualization: The protein bands are visualized by adding a chemiluminescent substrate and capturing the signal on film or with a digital imager. The band intensity is quantified to determine the relative protein expression.[8][10]

Conclusion

The mechanism of action of this compound in trabecular meshwork cells is a complex interplay of receptor-mediated signaling, gene expression modulation, extracellular matrix remodeling, and regulation of cell contractility. The activation of the prostaglandin FP receptor by its active metabolite, bimatoprost free acid, initiates a cascade of events through the Gq/PLC/IP3/Ca2+ pathway. This leads to both acute effects, such as a decrease in TM cell contractility, and chronic effects, including the upregulation of MMPs and subsequent remodeling of the ECM. These actions collectively contribute to a reduction in aqueous humor outflow resistance and a lowering of intraocular pressure. A thorough understanding of these intricate mechanisms is paramount for the development of novel and more targeted therapies for glaucoma. The data and protocols presented in this guide serve as a valuable resource for researchers dedicated to advancing our knowledge in this critical field.

References

- 1. Prostaglandin F2 alpha receptors in the human trabecular meshwork - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Cellular Basis for Bimatoprost Effects on Human Conventional Outflow - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cellular basis for bimatoprost effects on human conventional outflow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. Human trabecular meshwork cell responses induced by bimatoprost, travoprost, unoprostone, and other FP prostaglandin receptor agonist analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of Prostaglandin Analogs: Latanoprost, Bimatoprost, and Unoprostone on Matrix Metalloproteinases and Their Inhibitors in Human Trabecular Meshwork Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Extracellular matrix in the trabecular meshwork - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of prostaglandin analogs: Latanoprost, bimatoprost, and unoprostone on matrix metalloproteinases and their inhibitors in human trabecular meshwork endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Effects of Latanoprost and Bimatoprost on the Expression of Molecules Relevant to Ocular Inflow and Outflow Pathways | PLOS One [journals.plos.org]

- 13. iovs.arvojournals.org [iovs.arvojournals.org]

- 14. iovs.arvojournals.org [iovs.arvojournals.org]

- 15. Effects of Latanoprost and Bimatoprost on the Expression of Molecules Relevant to Ocular Inflow and Outflow Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Rho Kinase Inhibitors for Glaucoma | Ophthalmology Management [ophthalmologymanagement.com]

- 17. Role of the Rho GTPase/Rho Kinase Signaling Pathway in Pathogenesis and Treatment of Glaucoma: Bench to Bedside Research - PMC [pmc.ncbi.nlm.nih.gov]

- 18. iovs.arvojournals.org [iovs.arvojournals.org]

- 19. mdpi.com [mdpi.com]

- 20. The Dual Effect of Rho-Kinase Inhibition on Trabecular Meshwork Cells Cytoskeleton and Extracellular Matrix in an In Vitro Model of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Proposed Mechanism of Long-Term Intraocular Pressure Lowering With the Bimatoprost Implant - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis and Characterization of Bimatoprost Isopropyl Ester for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bimatoprost is a synthetic prostamide analog of prostaglandin F2α, widely utilized in the treatment of glaucoma and ocular hypertension.[1][2] Its isopropyl ester derivative, while not a commercial drug product itself, is a crucial compound for research, serving as an analytical standard, a potential impurity in drug manufacturing, and a tool for structure-activity relationship (SAR) studies.[3][4] This guide provides an in-depth overview of a modern, efficient synthetic route to Bimatoprost isopropyl ester, detailed protocols for its characterization using contemporary analytical techniques, and an exploration of the biological signaling pathway central to the therapeutic action of Bimatoprost.

Introduction

Bimatoprost lowers intraocular pressure (IOP) by increasing the outflow of aqueous humor through both the trabecular meshwork and uveoscleral pathways.[2][5] It is structurally distinct from other prostaglandin analogs like Latanoprost and Travoprost, which are isopropyl ester prodrugs, as Bimatoprost possesses an ethyl amide moiety at the α-chain.[6] The synthesis and characterization of its isopropyl ester analog are of significant interest for comparative pharmacological studies and for the analytical quantification of related substances in bulk drug production.[3]

This document outlines a proposed synthetic strategy adapted from an efficient, organocatalytic route developed for Bimatoprost, which significantly reduces the number of steps compared to traditional methods.[7][8][9] Furthermore, it details the analytical methodologies required to confirm the structure, purity, and identity of the synthesized this compound.

Synthesis of this compound

The proposed synthesis leverages a key bicyclic enal intermediate, which can be efficiently prepared using organocatalysis.[7][10] This intermediate serves as a versatile scaffold for the stereocontrolled introduction of the α and ω side chains. The final step involves the esterification of the carboxylic acid precursor to yield the target isopropyl ester.

Synthetic Workflow

The overall synthetic workflow is depicted below. It begins with the organocatalytic aldol reaction to form the core bicyclic structure, followed by the sequential addition of the two side chains, and concludes with the final esterification.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Key Steps

Step 1: Synthesis of the Carboxylic Acid Precursor

This multi-step process follows the organocatalytic route described by Aggarwal et al. (2015) for the synthesis of Bimatoprost.[7][8]

-

Formation of Bicyclic Enal (8): An organocatalytic aldol reaction of succinaldehyde is performed to yield the key bicyclic enal intermediate.[7]

-

Oxidation to Lactone (10): The enal is oxidized to the corresponding crystalline lactone, which allows for enantiomeric purification (>99% ee).[7]

-

Conjugate Addition of ω-chain: A mixed cuprate, generated from the appropriate vinyl iodide (21), is added to the lactone intermediate to form a silyl enol ether (33).[7]

-

Formation of Alcohol (36): Ozonolysis followed by reduction with sodium borohydride (NaBH₄) yields the key alcohol intermediate, stereocontrolled.[7]

-

Wittig Reaction for α-chain: A subsequent Wittig reaction is performed on the alcohol intermediate to introduce the carboxylic acid side chain, yielding the Bimatoprost acid precursor (compound 7 in patent literature).[11][12]

Step 2: Esterification to this compound

-

Dissolution: Dissolve the Bimatoprost acid precursor (1.0 eq) in a suitable aprotic solvent such as acetone or dimethylformamide (DMF).

-

Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq), to the solution and stir.

-

Esterification: Add isopropyl iodide (1.5 eq) to the reaction mixture.

-

Reaction: Heat the mixture at 40-50°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

-

Workup: After completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

Purification

Crude this compound can be purified using a combination of chromatographic and crystallization techniques to remove synthetic byproducts and isomers.[11][12][13]

-

Silica Gel Chromatography: The crude product is subjected to column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in heptane or hexane.[11]

-

Crystallization: The purified product can be further crystallized from a solvent system such as a mixture of ethers (e.g., MTBE) and acetonitrile to yield a product with high purity (>99.5%).[11][12]

Characterization

Comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. Techniques such as HPLC, Mass Spectrometry, and NMR are commonly employed.[3][14]

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the compound and to quantify any related impurities.[15][16][17]

Experimental Protocol:

-

System: A standard Reverse-Phase HPLC (RP-HPLC) system with UV detection.

-

Column: Phenomenex C18 (250 mm × 4.6 mm, 5 µm particle size) or equivalent.[15]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (or a buffer like 0.1% formic acid). A typical isocratic condition could be acetonitrile and 0.1% formic acid in water (70:30, v/v).[15]

-

Flow Rate: 0.6 - 1.0 mL/min.[15]

-

Detection Wavelength: 205 nm.[15]

-

Internal Standard: Agomelatine can be used as an internal standard for quantitative analysis.[15]

Data Presentation:

| Parameter | Expected Value | Reference |

| Retention Time | Dependent on exact conditions, but expected to be in the range of 5-15 minutes. | [15][16] |

| Purity | > 99.5% after purification | [11] |

| LOD | ~0.015 µg/mL | [15] |

| LOQ | ~0.046 µg/mL | [15] |

Mass Spectrometry (MS)

Mass spectrometry, often coupled with liquid chromatography (LC-MS), is used to confirm the molecular weight of the target compound.[14][18][19]

Experimental Protocol:

-

System: LC-MS system, typically with an electrospray ionization (ESI) source in positive ion mode.

-

Chromatography: A rapid UPLC separation on a C18 column.

-

Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) for high-resolution mass data or a Triple Quadrupole (QQQ) for quantitative analysis.[14]

-

Ionization Mode: ESI positive mode.

Data Presentation:

| Parameter | Formula | Calculated Value | Observed Ion [M+H]⁺ |

| Molecular Weight | C₂₇H₄₁NO₄ | 443.62 g/mol | 444.31 m/z |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive method for elucidating the chemical structure of the synthesized molecule.[14][20]

Experimental Protocol:

-

System: 400 MHz or higher NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

-

Experiments: ¹H NMR, ¹³C NMR, and 2D-NMR (e.g., COSY, HSQC) for complete structural assignment.

Data Presentation (Predicted ¹H NMR Chemical Shifts):

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (Phenyl) | 7.10 - 7.30 | m |

| Vinyl (C=C-H) | 5.30 - 5.70 | m |

| CH-O (Isopropyl) | ~4.90 - 5.10 | septet |

| CH-OH | 3.60 - 4.20 | m |

| CH₂ (next to C=O) | ~2.20 | t |

| CH₃ (Isopropyl) | ~1.22 | d |

Biological Context: Mechanism of Action

Bimatoprost is a prostaglandin analog that is believed to mimic the body's endogenous prostamides.[2][21] Its primary mechanism of action for reducing IOP involves increasing the outflow of aqueous humor from the eye.[1] This is achieved by activating prostamide receptors, which leads to the relaxation of the ciliary muscle and remodeling of the extracellular matrix in the uveoscleral pathway.[2][5]

Signaling Pathway

The binding of Bimatoprost to its receptor initiates a signaling cascade that results in the physiological response of increased aqueous humor outflow.

Caption: Simplified signaling pathway for Bimatoprost's mechanism of action.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. By adapting a modern, efficient organocatalytic route, this important research compound can be prepared in high purity and yield. The detailed characterization protocols, utilizing HPLC, MS, and NMR, ensure rigorous confirmation of the product's identity and quality. Understanding these technical aspects is crucial for researchers in medicinal chemistry and drug development who are exploring the vast therapeutic potential of prostaglandin analogs.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Bimatoprost? [synapse.patsnap.com]

- 3. veeprho.com [veeprho.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Mechanism of action of bimatoprost (Lumigan) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of prostaglandin analogues, latanoprost and bimatoprost, using organocatalysis via a key bicyclic enal intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchportal.ip-paris.fr [researchportal.ip-paris.fr]

- 11. EP2321260A2 - Improved process for the production of bimatoprost - Google Patents [patents.google.com]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. CN102690219A - Method for purifying bimatoprost - Google Patents [patents.google.com]

- 14. Screening, characterization, and determination of suspected additives bimatoprost and latanoprost in cosmetics using NMR and LC-MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jchps.com [jchps.com]

- 16. researchgate.net [researchgate.net]

- 17. HPLC method for detecting prostaglandin F2α analogs in cosmetics: Optimization for chromatographic separation and sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Bimatoprost - Wikipedia [en.wikipedia.org]

In Vitro Hydrolysis of Bimatoprost to Bimatoprost Free Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro hydrolysis of the synthetic prostamide, Bimatoprost, into its biologically active free acid form, 17-phenyl-trinor PGF2α. Bimatoprost, the ethyl amide derivative of the potent prostaglandin FP agonist, is a widely used therapeutic agent for reducing intraocular pressure. Its conversion to the free acid is a critical step for its therapeutic efficacy, which is mediated through the activation of the prostaglandin F (FP) receptor.[1][2] This document outlines the experimental protocols for studying this biotransformation in ocular tissues, presents quantitative data from various studies, and illustrates the experimental workflow.

Introduction to Bimatoprost Hydrolysis

Bimatoprost is structurally similar to prostaglandin F2α but possesses an ethyl amide group at the C-1 carbon instead of an isopropyl ester.[3] While initially thought to act on putative prostamide receptors, substantial evidence indicates that Bimatoprost functions as a prodrug.[1][4] It undergoes enzymatic hydrolysis in ocular tissues, primarily by amidase activity, to form Bimatoprost free acid, a potent agonist of the FP receptor.[4][5] This conversion has been demonstrated in various ocular tissues, including the cornea, sclera, iris, and ciliary body.[1][2] Understanding the kinetics and mechanisms of this hydrolysis is crucial for the development and evaluation of ophthalmic prostaglandin analogs.

Quantitative Data on In Vitro Hydrolysis

The rate of conversion of Bimatoprost to its free acid has been quantified in various human and animal ocular tissues. The following tables summarize the key quantitative findings from in vitro studies.

Table 1: Rate of Bimatoprost Hydrolysis in Human Ocular Tissues

| Ocular Tissue | Rate of Hydrolysis (pmol/mg tissue/hr) | Linear Hydrolysis Duration (hours) |

| Cornea | 6.3 | > 3 |

| Sclera | 2.0 | > 3 |

| Iris | 2.8 | ~ 1 |

| Ciliary Body | 1.5 | > 3 |

Data extracted from a study using 0.03% Bimatoprost solution incubated with human ocular tissues.[1]

Table 2: Conversion Rate of Bimatoprost in Corneal Tissue

| Species | Tissue | Conversion Rate (µg/g/24 hours) |

| Human & Bovine | Cornea | ~ 2.5 |

Data from an in vitro study on the metabolism of Bimatoprost in excised corneal tissue.[4]

Table 3: Aqueous Humor Concentrations of Bimatoprost and its Free Acid after Topical Administration in Humans

| Compound | Time Post-Dose (hours) | Mean Concentration (nM) |

| Bimatoprost Free Acid | 1 | 5.0 |

| 3 | 6.7 | |

| 6 | 1.9 | |

| 12 | 0 | |

| Bimatoprost (amide) | 1 | 6.81 |

| Bimatoprost Free Acid | 2 | 30.9 |

Concentration data from patients after single or multiple topical doses of 0.03% Bimatoprost solution.[6][7]

Experimental Protocols

The following are generalized experimental protocols for the in vitro hydrolysis of Bimatoprost based on methodologies cited in the literature.

Tissue Preparation and Incubation

This protocol describes the incubation of Bimatoprost with ocular tissues to assess enzymatic hydrolysis.

-

Tissue Excision: Fresh human or animal (e.g., bovine, rabbit) ocular tissues (cornea, sclera, iris, ciliary body) are excised.[2][4]

-

Incubation Medium: Tissues are placed in a physiologic buffer at 37°C.[4]

-

Substrate Addition: A known concentration of Bimatoprost solution (e.g., 50 µL of 0.03% Lumigan) is added to the incubation medium.[1]

-

Time-Course Sampling: Aliquots of the incubation medium are collected at various time points (e.g., 0, 1, 2, 3 hours) to monitor the formation of Bimatoprost free acid.[1]

-

Sample Storage: Collected samples are immediately placed on dry ice and stored at -85°C until analysis to prevent further degradation.[6]

Analytical Quantification

The concentrations of Bimatoprost and Bimatoprost free acid are quantified using highly sensitive analytical techniques.

3.2.1. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

-

Sample Preparation: Aqueous humor or tissue homogenate samples are prepared. This may involve liquid-liquid extraction under acidic pH using a solvent like methyl tert-butyl ether.[8] Tetradeuterated internal standards for both Bimatoprost and Bimatoprost free acid are added for accurate quantification.[8]

-

Chromatographic Separation: The extracted analytes are separated using a suitable HPLC column (e.g., C8 or C18).[9][10] The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an acidified aqueous phase (e.g., 0.1% formic acid).[8][9]

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer is used for detection in multiple reaction monitoring (MRM) mode.[8] Specific precursor-to-product ion transitions for Bimatoprost and Bimatoprost free acid are monitored for quantification.[8][10]

3.2.2. Gas Chromatography/Mass Spectrometry (GC/MS)

-

Derivatization: Bimatoprost free acid is derivatized to a more volatile form suitable for GC analysis.

-

GC Separation: The derivatized analyte is separated on a GC column.

-

MS Detection: A mass spectrometer is used to detect and quantify the analyte at sub-picomolar levels.[1]

Visualized Workflows and Pathways

Experimental Workflow for In Vitro Hydrolysis

The following diagram illustrates the general workflow for studying the in vitro hydrolysis of Bimatoprost in ocular tissues.

Caption: Experimental workflow for in vitro Bimatoprost hydrolysis.

Bimatoprost Activation Pathway

The diagram below illustrates the conversion of Bimatoprost to its active form and its subsequent action on the FP receptor.

Caption: Bimatoprost activation via hydrolysis.

Conclusion

The in vitro hydrolysis of Bimatoprost to its free acid is a well-documented and essential process for its pharmacological activity. The experimental protocols and analytical methods described herein provide a robust framework for researchers studying the metabolism of prostaglandin analogs. The quantitative data consistently demonstrate the capacity of ocular tissues to perform this bioconversion, supporting the classification of Bimatoprost as a prodrug. Further research in this area may focus on identifying the specific enzymes responsible for this hydrolysis and exploring the metabolic pathways of other novel prostaglandin derivatives.

References

- 1. Hydrolysis of bimatoprost (Lumigan) to its free acid by ocular tissue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The hydrolysis of the prostaglandin analog prodrug bimatoprost to 17-phenyl-trinor PGF2alpha by human and rabbit ocular tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bimatoprost in the treatment of eyelash hypotrichosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. The hydrolysis of bimatoprost in corneal tissue generates a potent prostanoid FP receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Levels of bimatoprost acid in the aqueous humour after bimatoprost treatment of patients with cataract - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aqueous humor concentrations of bimatoprost free acid, bimatoprost and travoprost free acid in cataract surgical patients administered multiple topical ocular doses of LUMIGAN or TRAVATAN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. jchps.com [jchps.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Interaction of Bimatoprost Isopropyl Ester with Prostaglandin F2α Receptors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bimatoprost, a synthetic prostamide analogue of prostaglandin F2α (PGF2α), is a potent ocular hypotensive agent used in the management of glaucoma and ocular hypertension. Its therapeutic effect is primarily mediated through its interaction with the prostaglandin F2α receptor (FP receptor). This technical guide provides a comprehensive overview of the molecular interactions between bimatoprost and the FP receptor, detailing its conversion to the more active free acid, its binding affinity and functional potency, and the subsequent intracellular signaling cascades. Detailed experimental protocols for key assays and quantitative data are presented to facilitate further research and drug development in this area.

Bimatoprost as a Prodrug: Hydrolysis to Bimatoprost Free Acid

Bimatoprost is an ethyl amide derivative of 17-phenyl-trinor PGF2α. It functions as a prodrug, undergoing hydrolysis in ocular tissues to form its biologically active metabolite, bimatoprost free acid (17-phenyl-trinor PGF2α).[1][2][3] This enzymatic conversion, catalyzed by corneal amidases, is a critical step for its therapeutic efficacy, as the free acid form exhibits significantly higher affinity and potency for the FP receptor.[4][5] Studies have shown that human and bovine corneal tissues can convert bimatoprost to its free acid at a rate of approximately 25 µg/24 hours.[2]

Interaction with the Prostaglandin F2α (FP) Receptor

Both bimatoprost and its free acid metabolite are agonists at the FP receptor, a G-protein coupled receptor (GPCR).[5][6] However, the affinity and potency of these two molecules differ significantly.

Binding Affinity

Radioligand displacement assays have been employed to determine the binding affinities (Ki) of bimatoprost and its free acid for the FP receptor. These studies consistently demonstrate that bimatoprost free acid has a much higher affinity for the FP receptor compared to the parent bimatoprost molecule.

| Compound | Receptor | Ki (nM) | Reference(s) |

| Bimatoprost | Human FP | 6310 ± 1650 | [6] |

| Bimatoprost | Human FP | 9250 ± 846 | [5] |

| Bimatoprost Free Acid | Human FP | 83 | [4] |

| Bimatoprost Free Acid | Human FP | 59 ± 6 | [5] |

| Latanoprost Acid | Human FP | 98 | [4] |

| Travoprost Acid | Human FP | 35 ± 5 | [4] |

Table 1: Comparative binding affinities (Ki) of prostaglandin analogs at the human FP receptor.

Functional Potency

Functional assays, such as those measuring phosphoinositide (PI) turnover and intracellular calcium mobilization, are used to quantify the agonist potency (EC50) of compounds at the FP receptor. These assays confirm the superior potency of bimatoprost free acid over bimatoprost.

| Compound | Assay | Cell Line | EC50 (nM) | Reference(s) |

| Bimatoprost | PI Turnover | Cloned Human Ciliary Body FP Receptor | 694 ± 293 | [7] |

| Bimatoprost | Ca2+ Mobilization | HEK-293 cells with cloned human FP receptor | 2940 ± 1663 | [6] |

| Bimatoprost | Ca2+ Mobilization | HEK-293 cells with cloned human ciliary body FP receptor | 3070 ± 1330 | [5] |

| Bimatoprost Free Acid | PI Turnover | Cloned Human Ciliary Body FP Receptor | 5.8 ± 2.6 | [7] |

| Bimatoprost Free Acid | PI Turnover | Human Trabecular Meshwork Cells | 112 | [4] |

| Bimatoprost Free Acid | Ca2+ Mobilization | HEK-293 cells with cloned human ciliary body FP receptor | 15 ± 3 | [5] |

| Latanoprost Acid | PI Turnover | Cloned Human Ciliary Body FP Receptor | 54.6 ± 12.4 | [7] |

| Travoprost Acid | PI Turnover | Cloned Human Ciliary Body FP Receptor | 3.2 ± 0.6 | [7] |

Table 2: Comparative functional potencies (EC50) of prostaglandin analogs at the human FP receptor.

Downstream Signaling Pathways

The FP receptor is coupled to the Gq family of G proteins.[8][9] Activation of the FP receptor by an agonist like bimatoprost free acid initiates a cascade of intracellular signaling events.

Gq-Mediated Phospholipase C Activation

Upon agonist binding, the Gq alpha subunit dissociates and activates phospholipase C-β (PLC-β).[9][10] PLC-β then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9][11]

Calcium Mobilization and Protein Kinase C Activation

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[11][12] The resulting increase in cytosolic Ca2+ concentration, along with DAG, activates protein kinase C (PKC).[9][11]

MAPK/ERK Pathway Activation and EGFR Transactivation

The activation of the FP receptor can also lead to the stimulation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[8] This can occur through PKC-dependent mechanisms.[8] Additionally, GPCRs like the FP receptor can transactivate the epidermal growth factor receptor (EGFR).[13][14] This process can be ligand-dependent, involving the cleavage and release of EGFR ligands like heparin-binding EGF-like growth factor (HB-EGF) by matrix metalloproteinases (MMPs), or ligand-independent, involving intracellular kinases such as Src.[1][13]

Caption: FP Receptor Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of bimatoprost with the FP receptor.

Radioligand Displacement Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

-

Cell membranes expressing the human FP receptor

-

[3H]-PGF2α or another suitable radioligand

-

Test compounds (bimatoprost, bimatoprost free acid, etc.)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

Wash buffer (ice-cold binding buffer)

-

Glass fiber filters (e.g., Whatman GF/C)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, add cell membranes, [3H]-PGF2α (at a concentration close to its Kd), and either a test compound dilution or buffer (for total binding).

-

For non-specific binding control wells, add a high concentration of a non-labeled known FP receptor agonist.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) from a competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Radioligand Binding Assay Workflow.

Phosphoinositide (PI) Turnover Assay

This functional assay measures the accumulation of inositol phosphates (IPs) following receptor activation, providing a measure of agonist potency (EC50).

Materials:

-

Cells expressing the FP receptor (e.g., HEK-293 or human trabecular meshwork cells)

-

[3H]-myo-inositol

-

Serum-free cell culture medium

-

LiCl solution (to inhibit inositol monophosphatase)

-

Test compounds

-

Perchloric acid or trichloroacetic acid

-

Dowex AG1-X8 anion-exchange resin

-

Elution buffers (e.g., formic acid, ammonium formate)

-

Scintillation counter

Procedure:

-

Seed cells in multi-well plates and allow them to adhere.

-

Label the cells by incubating them with [3H]-myo-inositol in serum-free medium for 24-48 hours.

-

Wash the cells to remove unincorporated [3H]-myo-inositol.

-

Pre-incubate the cells with a LiCl-containing buffer.

-

Add serial dilutions of the test compounds and incubate for a specified time (e.g., 30-60 minutes).

-

Terminate the reaction by adding ice-cold perchloric acid or trichloroacetic acid.

-

Neutralize the cell lysates.

-

Separate the total inositol phosphates from free [3H]-myo-inositol using anion-exchange chromatography.

-

Elute the [3H]-IPs and quantify the radioactivity by scintillation counting.

-

Plot the amount of [3H]-IPs produced against the log concentration of the test compound to determine the EC50 value.

Intracellular Calcium Mobilization Assay (FLIPR)

This high-throughput functional assay measures changes in intracellular calcium concentration in real-time using a fluorescent dye and a Fluorometric Imaging Plate Reader (FLIPR).

Materials:

-

Cells expressing the FP receptor

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

-

Probenecid (to prevent dye leakage)

-

Test compounds

-

FLIPR instrument

Procedure:

-

Plate cells in black-walled, clear-bottomed microplates and incubate overnight.

-

Load the cells with the calcium-sensitive dye in assay buffer (with probenecid) and incubate for approximately 1 hour at 37°C.

-

Prepare a compound plate with serial dilutions of the test compounds.

-

Place both the cell plate and the compound plate into the FLIPR instrument.

-

The FLIPR instrument will establish a baseline fluorescence reading from the cell plate.

-

The instrument then adds the test compounds from the compound plate to the cell plate.

-

Fluorescence is monitored in real-time to detect changes in intracellular calcium concentration upon receptor activation.

-

The peak fluorescence response is plotted against the log concentration of the test compound to determine the EC50 value.

Caption: FLIPR Calcium Mobilization Assay Workflow.

Bimatoprost Hydrolysis Assay

This assay quantifies the conversion of bimatoprost to its free acid in ocular tissues.

Materials:

-

Ocular tissues (e.g., human or bovine cornea)

-

Bimatoprost solution

-

Physiological buffer

-

Incubator (37°C)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

HPLC-MS/MS system

Procedure:

-

Excise fresh ocular tissue.

-

Incubate a known weight of the tissue with a known concentration of bimatoprost in a physiological buffer at 37°C for various time points.

-

Terminate the reaction by adding an organic solvent to precipitate proteins and extract the analytes.

-

Centrifuge the samples and collect the supernatant.

-

Evaporate the solvent and reconstitute the residue in a suitable mobile phase.

-

Analyze the samples using a validated HPLC-MS/MS method to quantify the concentrations of both bimatoprost and bimatoprost free acid.

-

Calculate the rate of hydrolysis (e.g., in pmol/mg tissue/hr).

Conclusion

Bimatoprost exerts its ocular hypotensive effects primarily through the action of its hydrolyzed free acid metabolite on the prostaglandin F2α receptor. The free acid is a potent agonist with high affinity for the FP receptor, triggering a Gq-mediated signaling cascade that involves the activation of phospholipase C, mobilization of intracellular calcium, and stimulation of downstream pathways such as the MAPK/ERK pathway. A thorough understanding of these molecular interactions and the methodologies to study them is essential for the development of novel and improved therapies for glaucoma and other ocular diseases.

References

- 1. Transactivation of the EGF receptor as a novel desensitization mechanism for G protein-coupled receptors, illustrated by dopamine D2-like and β2 adrenergic receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The hydrolysis of bimatoprost in corneal tissue generates a potent prostanoid FP receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bimatoprost (Lumigan((R))) is an agonist at the cloned human ocular FP prostaglandin receptor: real-time FLIPR-based intracellular Ca(2+) mobilization studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Agonist activity of bimatoprost, travoprost, latanoprost, unoprostone isopropyl ester and other prostaglandin analogs at the cloned human ciliary body FP prostaglandin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biasing the Prostaglandin F2α Receptor Responses toward EGFR-Dependent Transactivation of MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]

- 11. researchgate.net [researchgate.net]

- 12. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 13. Transactivation of Epidermal Growth Factor Receptor by G Protein-Coupled Receptors: Recent Progress, Challenges and Future Research - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Cellular Uptake and Metabolism of Bimatoprost in Primary Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bimatoprost, a synthetic prostamide analogue, is a leading therapeutic agent for the reduction of intraocular pressure (IOP) in patients with glaucoma and ocular hypertension. Its efficacy is intrinsically linked to its cellular uptake, metabolic conversion to the active free acid, and subsequent activation of specific signaling pathways within ocular tissues. This technical guide provides an in-depth overview of these processes in primary human ocular cells, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular mechanisms.

It is important to clarify a common point of potential confusion. While many prostaglandin analogues used in ophthalmology, such as latanoprost and travoprost, are isopropyl esters, Bimatoprost is an ethyl amide prodrug. The available scientific literature primarily focuses on the hydrolysis of this amide bond. This guide will therefore focus on the cellular uptake and metabolism of Bimatoprost, the ethyl amide, which is then metabolized to its active free acid form.

Cellular Uptake and Metabolism

Bimatoprost functions as a prodrug, requiring enzymatic conversion to its biologically active form, Bimatoprost acid (17-phenyl-trinor PGF2α), to exert its therapeutic effect.[1][2][3][4] This conversion is primarily mediated by amidase activity present in various ocular tissues.[1][3][5]

Hydrolysis in Ocular Tissues

In vitro studies using human ocular tissues have demonstrated that the cornea, sclera, iris, and ciliary body all possess the enzymatic machinery to rapidly hydrolyze Bimatoprost to its free acid.[2][6] The cornea exhibits the highest rate of hydrolysis.[2][6] This conversion is a critical step, as the resulting Bimatoprost acid is a potent agonist for the prostaglandin F (FP) receptor.[1][6]

Quantitative Analysis of Bimatoprost Metabolism

The rate of Bimatoprost hydrolysis varies across different ocular tissues. The following table summarizes the reported rates of conversion to Bimatoprost acid.

| Ocular Tissue | Rate of Hydrolysis (pmol/mg tissue/hr) | Rate of Hydrolysis (µg/g tissue/24 hrs) |

| Cornea | 6.3[2][6] | ~2.5[1] |

| Sclera | 2.0[2][6] | - |

| Iris | 2.8[2][6] | - |

| Ciliary Body | 1.5[2][6] | - |

Note: The different units reported in the literature reflect variations in experimental design and analytical techniques.

Following topical administration, both Bimatoprost and its free acid can be detected in the aqueous humor. The maximum concentration (Cmax) of Bimatoprost free acid in the aqueous humor has been measured to be 30.9 ± 16.41 nM, occurring 2 hours post-dose, while the Cmax for the parent Bimatoprost amide was 6.81 ± 1.36 nM at 1 hour post-dose.[7]

Signaling Pathways

The primary mechanism of action of Bimatoprost acid is the activation of the prostanoid FP receptor.[1][3][6] This interaction initiates a signaling cascade that leads to a decrease in intraocular pressure by increasing both the pressure-dependent (trabecular) and pressure-independent (uveoscleral) outflow of aqueous humor.[4][8][9]

FP Receptor Activation and Downstream Signaling

Activation of the FP receptor, a G-protein coupled receptor, primarily involves the Gq signaling pathway.[8][9] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium ([Ca2+]), a key event in the cellular response to Bimatoprost.[10][11]

The following diagram illustrates the primary signaling pathway initiated by Bimatoprost acid.

Caption: Bimatoprost Acid FP Receptor Signaling Pathway.

Neuroprotective Signaling

In addition to its effects on aqueous humor outflow, Bimatoprost has been shown to have protective effects on retinal ganglion cells (RGCs).[12] This neuroprotective mechanism is thought to be mediated through the activation of the Akt signaling pathway, which can modulate the extracellular signal-regulated kinase (ERK) pathway.[12]

Experimental Protocols

The study of Bimatoprost uptake and metabolism involves a variety of in vitro techniques using primary human ocular cells.

Primary Cell Culture

Primary cultures of human trabecular meshwork (TM), Schlemm's canal (SC), and ciliary smooth muscle (CSM) cells are established from donor eyes.[8][9]

Protocol:

-

Dissect the desired ocular tissue (e.g., trabecular meshwork) under sterile conditions.

-

Digest the tissue with a solution of collagenase and dispase to isolate individual cells.

-

Plate the cells in a suitable culture medium (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and antibiotics.

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Passage the cells upon reaching confluence to expand the culture.

In Vitro Hydrolysis Assay

This assay quantifies the conversion of Bimatoprost to Bimatoprost acid in the presence of ocular tissue.[1][6]

Protocol:

-

Homogenize freshly dissected human ocular tissue (e.g., cornea) in a physiological buffer.

-

Incubate a known concentration of Bimatoprost with the tissue homogenate at 37°C for various time points.

-

Terminate the reaction by adding a quenching solvent (e.g., acetonitrile).

-

Centrifuge the samples to pellet the tissue debris.

-

Analyze the supernatant for the presence of Bimatoprost and Bimatoprost acid using HPLC or LC-MS/MS.

Cellular Dielectric Spectroscopy (CDS)

CDS is used to measure changes in cell monolayer impedance, which corresponds to changes in cell contractility.[8][9]

Protocol:

-

Plate primary ocular cells (e.g., TM cells) on gold-film electrodes in a specialized culture plate.

-

Allow the cells to form a confluent monolayer.

-

Treat the cells with varying concentrations of Bimatoprost.

-

Measure the changes in impedance over time using a CDS system. An increase in impedance indicates cell relaxation.

Intracellular Calcium Imaging

This technique is used to measure changes in intracellular calcium concentration following agonist stimulation.[10][11]

Protocol:

-

Load cultured primary cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Wash the cells to remove excess dye.

-

Stimulate the cells with Bimatoprost or Bimatoprost acid.

-

Measure the changes in fluorescence intensity over time using a fluorescence microscope or plate reader. An increase in fluorescence indicates a rise in intracellular calcium.

The following diagram illustrates a general experimental workflow for studying Bimatoprost metabolism and signaling.

Caption: Experimental Workflow for Bimatoprost Studies.

Quantitative Data Summary

The following tables provide a summary of key quantitative data related to the cellular effects of Bimatoprost in primary human ocular cells.

Table 1: EC50 Values for Bimatoprost-Induced Cell Relaxation [8][9]

| Cell Type | EC50 (nM) |

| Trabecular Meshwork (TM) | 4.3 |

| Schlemm's Canal (SC) | 1.2 |

| Ciliary Smooth Muscle (CSM) | 1.7 |

Table 2: IC50 Values for Prostamide Receptor Antagonist (AGN211334) Inhibition of Bimatoprost Effects [8][9]

| Cell Type | IC50 (µM) |

| Trabecular Meshwork (TM) | 1.2 |

| Schlemm's Canal (SC) | 3.3 |

Table 3: Aqueous Humor Concentrations of Bimatoprost and its Free Acid [7]

| Analyte | Cmax (nM) | Time to Cmax (hours) |

| Bimatoprost (amide) | 6.81 ± 1.36 | 1 |

| Bimatoprost Free Acid | 30.9 ± 16.41 | 2 |

Conclusion

The cellular uptake and metabolism of Bimatoprost in primary ocular cells are critical determinants of its therapeutic efficacy in lowering intraocular pressure. As an ethyl amide prodrug, Bimatoprost is efficiently hydrolyzed by ocular tissues to its active free acid form. This metabolite then potently activates the FP receptor, initiating a Gq-mediated signaling cascade that ultimately increases aqueous humor outflow. Furthermore, Bimatoprost exhibits neuroprotective effects in retinal ganglion cells through the Akt signaling pathway. A thorough understanding of these cellular and molecular mechanisms, supported by quantitative data from robust experimental protocols, is essential for the continued development and optimization of prostaglandin analogues for the treatment of glaucoma.

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. researchgate.net [researchgate.net]

- 3. The hydrolysis of the prostaglandin analog prodrug bimatoprost to 17-phenyl-trinor PGF2alpha by human and rabbit ocular tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The hydrolysis of bimatoprost in corneal tissue generates a potent prostanoid FP receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hydrolysis of bimatoprost (Lumigan) to its free acid by ocular tissue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aqueous humor concentrations of bimatoprost free acid, bimatoprost and travoprost free acid in cataract surgical patients administered multiple topical ocular doses of LUMIGAN or TRAVATAN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cellular Basis for Bimatoprost Effects on Human Conventional Outflow - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cellular basis for bimatoprost effects on human conventional outflow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bimatoprost-induced calcium signaling in human T-cells does not involve prostanoid FP or TP receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bimatoprost and prostaglandin F(2 alpha) selectively stimulate intracellular calcium signaling in different cat iris sphincter cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bimatoprost protects retinal neuronal damage via Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacodynamics of Bimatoprost Isopropyl Ester in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamics of Bimatoprost isopropyl ester, a prostamide analogue widely used in the management of glaucoma, as investigated in various animal models. The document details the mechanisms of action, summarizes key quantitative data from preclinical studies, and outlines the experimental protocols employed to elucidate its effects on intraocular pressure (IOP).

Introduction

Bimatoprost is a synthetic prostamide analog that effectively lowers intraocular pressure (IOP) by enhancing the outflow of aqueous humor.[1][2] It is structurally related to prostaglandin F2α, although its mechanism of action is distinct, involving the activation of prostamide receptors.[1] Animal models have been instrumental in characterizing the pharmacodynamic profile of Bimatoprost, providing crucial insights into its efficacy and underlying molecular pathways before its successful application in human subjects. This guide will delve into the key findings from these preclinical investigations.

Mechanism of Action

Bimatoprost lowers IOP by increasing both the uveoscleral (unconventional) and trabecular meshwork (conventional) outflow of aqueous humor.[3][4][5] While initially thought to primarily enhance uveoscleral outflow, evidence now supports a significant effect on the conventional pathway as well.[3][6]

The proposed molecular mechanism involves the following key steps:

-

Receptor Binding: Bimatoprost, an isopropyl ester prodrug, is hydrolyzed by corneal esterases to its active free acid form.[4][7] This active metabolite then binds to and activates prostamide receptors located in the ciliary body and trabecular meshwork.[1][4] Studies in human trabecular meshwork (h-TM) cells have demonstrated that Bimatoprost and its free acid act as functional agonists at the prostaglandin FP receptor.[8][9]

-

Signal Transduction: Activation of these receptors initiates a downstream signaling cascade. In h-TM cells, this includes phosphoinositide (PI) turnover and mobilization of intracellular calcium ([Ca2+]i).[8][9]

-

Extracellular Matrix Remodeling: A crucial consequence of this signaling is the upregulation of matrix metalloproteinases (MMPs), particularly MMP-1, MMP-2, and MMP-3.[10] Increased MMP activity leads to the degradation and remodeling of extracellular matrix (ECM) components in both the uveoscleral outflow pathway (ciliary muscle) and the trabecular meshwork.[10] This remodeling increases the spaces within these tissues, reducing hydraulic resistance and facilitating aqueous humor outflow.[10]

-

Cellular Relaxation: Bimatoprost has also been shown to induce relaxation of cells in the trabecular meshwork and Schlemm's canal, which is expected to increase conventional outflow facility.[3]

The following diagram illustrates the proposed signaling pathway for Bimatoprost's action on the trabecular meshwork.

Quantitative Pharmacodynamic Data in Animal Models

Numerous studies have quantified the IOP-lowering effects of this compound in various animal models. The following tables summarize key findings.

Table 1: Dose-Response of Topical Bimatoprost in Normotensive Beagle Dogs [11][12]

| Bimatoprost Concentration | Mean Peak IOP Reduction (%) | Mean Peak IOP Reduction (mmHg) |

| 0.001% | 15.7% | 2.8 |

| 0.01% | 36.1% | 7.0 |

| 0.1% | 24.8% | 4.0 |

Note: Data represents the mean percentage decrease from baseline at 6 hours post-dose.

Table 2: Efficacy of Bimatoprost Sustained-Release (SR) Implant in Normotensive Beagle Dogs [11][12][13]

| Bimatoprost SR Dose | Mean IOP Reduction over 3 Months (%) | Mean IOP Reduction over 3 Months (mmHg) |

| 8 µg | - | - |

| 15 µg | - | - |

| 30 µg | - | - |

| 60 µg | - | - |

| 120 µg | 38.7% | 7.2 |

Note: A clear dose-dependent IOP-lowering effect was observed for all dose groups for at least 3 months.[13]

Table 3: Effect of Topical Bimatoprost on IOP in Various Animal Models

| Animal Model | Bimatoprost Concentration | Dosing Regimen | Mean IOP Reduction | Reference |

| Ocular Normotensive Monkeys | 0.01% | b.i.d. x 5 days | Increased uveoscleral outflow from 0.96 to 1.37 µL/min | [14] |

| Glaucomatous Beagle Dogs | 0.03% | Once daily (am) | 25.0 - 26.0 mmHg from baseline | [15] |

| Glaucomatous Beagle Dogs | 0.03% | Once daily (pm) | 27.2 - 27.3 mmHg from baseline | [15] |

| Glaucomatous Beagle Dogs | 0.03% | Twice daily | 39.1 - 39.9 mmHg from baseline | [15] |

| Wild-Type C57BL/6 Mice | 1.2 µg (single dose) | Single application | -1.33 mmHg (compared to untreated eye) | [16] |

| FP Receptor Knockout Mice | 1.2 µg (single dose) | Single application | No significant IOP reduction | [16] |

| Normal Cats | 0.03% | Once daily | No significant effect on IOP | [17] |

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reliable assessment of pharmacodynamics. Below are outlines of key methodologies used in the study of Bimatoprost in animal models.

Induction of Experimental Glaucoma

To study the effects of Bimatoprost in a disease model, elevated IOP is often induced in laboratory animals.

-

Laser-Induced Ocular Hypertension: This is a common method in non-human primates and rabbits.[18][19] Argon laser photocoagulation is applied to the trabecular meshwork, leading to scarring and increased resistance to aqueous outflow, thus elevating IOP.[19]

-

Intracameral Injections: Injections of autologous fixed red blood cells (ghost cells) or microbeads into the anterior chamber can obstruct the trabecular meshwork and induce a sustained rise in IOP in primates and rabbits.[19][20][21]

Measurement of Intraocular Pressure

Accurate IOP measurement is critical for evaluating the efficacy of IOP-lowering agents.

-

Applanation Tonometry: A pneumatonometer is frequently used in monkeys and rabbits.[20][22] The instrument is calibrated against manometry for each species.[20] For measurements in monkeys, light anesthesia (e.g., with phencyclidine) is often required, while rabbits may be measured while conscious with topical corneal anesthesia.[20][22]

-

Cannulation Method: In smaller animals like mice, IOP can be measured directly by cannulating the anterior chamber with a microneedle connected to a pressure transducer.[16]

Assessment of Aqueous Humor Dynamics

To understand the mechanism of IOP reduction, various techniques are employed to measure aqueous humor flow and outflow.

-

Uveoscleral Outflow Measurement: This can be quantified in monkeys using the anterior chamber perfusion method with a fluorescent tracer like FITC-dextran.[14][23]

-

Total Outflow Facility: Determined in monkeys using the two-level constant pressure method.[14][23]

-

Aqueous Humor Flow: Measured using a scanning ocular fluorophotometer.[14][23]

The following diagram provides a generalized workflow for a preclinical IOP study in an animal model.

Conclusion

Preclinical studies in various animal models have been pivotal in elucidating the pharmacodynamics of this compound. These investigations have established its dual mechanism of action on both uveoscleral and trabecular meshwork outflow pathways, mediated through prostamide receptor activation and subsequent ECM remodeling. The quantitative data derived from these models have guided dose selection and formulation development, ultimately contributing to the successful clinical use of Bimatoprost for the treatment of glaucoma. The experimental protocols outlined in this guide provide a framework for future research in this area.

References

- 1. What is the mechanism of Bimatoprost? [synapse.patsnap.com]

- 2. Bimatoprost Ophthalmic Solution - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Cellular Basis for Bimatoprost Effects on Human Conventional Outflow - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.hres.ca [pdf.hres.ca]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. Aqueous humor concentrations of bimatoprost free acid, bimatoprost and travoprost free acid in cataract surgical patients administered multiple topical ocular doses of LUMIGAN or TRAVATAN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. Human trabecular meshwork cell responses induced by bimatoprost, travoprost, unoprostone, and other FP prostaglandin receptor agonist analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

- 11. Dose–Response of Intracameral Bimatoprost Sustained-Release Implant and Topical Bimatoprost in Lowering Intraocular Pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dose-Response of Intracameral Bimatoprost Sustained-Release Implant and Topical Bimatoprost in Lowering Intraocular Pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Nonclinical Pharmacokinetic and Pharmacodynamic Assessment of Bimatoprost Following a Single Intracameral Injection of Sustained-Release Implants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bimatoprost effects on aqueous humor dynamics in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effect of different dose schedules of bimatoprost on intraocular pressure and pupil size in the glaucomatous Beagle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. iovs.arvojournals.org [iovs.arvojournals.org]

- 17. The effects of bimatoprost and unoprostone isopropyl on the intraocular pressure of normal cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The Non-Human Primate Experimental Glaucoma Model - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Experimentally Induced Mammalian Models of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 20. iovs.arvojournals.org [iovs.arvojournals.org]

- 21. Chronic experimental glaucoma in primates. I. Production of elevated intraocular pressure by anterior chamber injection of autologous ghost red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. iovs.arvojournals.org [iovs.arvojournals.org]

- 23. Bimatoprost Effects on Aqueous Humor Dynamics in Monkeys | Scilit [scilit.com]

Bimatoprost Isopropyl Ester: A Technical Guide to its Role in Modulating Intracellular Calcium Levels

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bimatoprost, a synthetic prostamide analogue of prostaglandin F2α (PGF2α), is a potent ocular hypotensive agent. Its mechanism of action involves the modulation of intracellular calcium ([Ca2+]i), a critical second messenger in numerous cellular processes. This technical guide provides an in-depth analysis of the signaling pathways and experimental methodologies related to bimatoprost isopropyl ester's effect on intracellular calcium homeostasis. While bimatoprost itself is an amide, it is often discussed in the context of prostaglandin F2α analogues, which are typically isopropyl esters. The focus of this guide is on the active compound and its influence on calcium signaling, drawing from studies on both bimatoprost and its more active free acid form.

Introduction

Bimatoprost is structurally similar to PGF2α and is classified as a prostamide. Its primary therapeutic use is in the reduction of intraocular pressure (IOP) in patients with glaucoma. The biological activity of bimatoprost is largely attributed to its free acid form, which is a potent agonist of the prostaglandin F2α receptor (FP receptor).[1][2] Activation of the FP receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that results in the mobilization of intracellular calcium. This guide will dissect this pathway, present quantitative data on the efficacy of bimatoprost and related compounds, and provide detailed experimental protocols for studying these effects.

Signaling Pathways of Bimatoprost-Mediated Calcium Mobilization

The primary mechanism by which bimatoprost and its free acid modulate intracellular calcium is through the activation of the FP receptor, which is coupled to the Gq family of G proteins.[3] This initiates the following cascade:

-

Receptor Activation: Bimatoprost or its free acid binds to and activates the FP receptor on the cell membrane.

-

Gq Protein Activation: The activated FP receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq protein, leading to its activation and dissociation from the βγ-subunits.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase C-β (PLCβ).

-

IP3 and DAG Production: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release from Intracellular Stores: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), causing the release of stored Ca2+ into the cytoplasm.

-

Store-Operated Calcium Entry (SOCE): The depletion of Ca2+ from the ER can trigger store-operated calcium entry (SOCE), a process that involves the influx of extracellular Ca2+ to replenish intracellular stores and sustain the calcium signal.

In addition to the canonical FP receptor pathway, evidence suggests that bimatoprost may also directly activate Transient Receptor Potential Ankryin 1 (TRPA1) channels, which are non-selective cation channels permeable to Ca2+.[4] This interaction can lead to a direct influx of extracellular calcium.

Signaling Pathway Diagram

Caption: Signaling pathway of bimatoprost-induced intracellular calcium mobilization.

Quantitative Data on Calcium Mobilization

The potency of bimatoprost and its analogues in mobilizing intracellular calcium is typically quantified by the half-maximal effective concentration (EC50). The following tables summarize the EC50 values from various studies.

Table 1: EC50 Values for Bimatoprost and its Free Acid

| Compound | Cell Type | Assay Method | EC50 (nM) | Reference |

| Bimatoprost | HEK-293 cells (human ciliary body FP receptor) | FLIPR | 3070 ± 1330 | [1] |

| Bimatoprost | 3T3 mouse fibroblasts | [Ca2+]i mobilization | 2200 ± 670 | [5] |